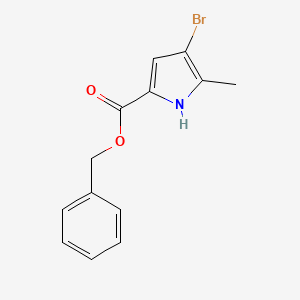
Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of a benzyl group, a bromine atom at the 4th position, a methyl group at the 5th position, and a carboxylate ester at the 2nd position of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Bromination: The starting material, 5-methyl-1H-pyrrole-2-carboxylate, undergoes bromination at the 4th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Esterification: The resulting 4-bromo-5-methyl-1H-pyrrole-2-carboxylic acid is then esterified with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group at the 5th position can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 4-substituted derivatives such as 4-azido-5-methyl-1H-pyrrole-2-carboxylate.
Oxidation: Formation of 4-bromo-5-carboxy-1H-pyrrole-2-carboxylate.
Reduction: Formation of benzyl 4-bromo-5-methyl-1H-pyrrole-2-methanol.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The bromine and benzyl groups may enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
- Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate
- Benzyl 4-bromo-1H-pyrrole-2-carboxylate
Uniqueness
Benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical reactivity and biological activity. The methyl group at the 5th position further differentiates it from other pyrrole derivatives, potentially affecting its steric and electronic properties.
Eigenschaften
CAS-Nummer |
89909-39-7 |
|---|---|
Molekularformel |
C13H12BrNO2 |
Molekulargewicht |
294.14 g/mol |
IUPAC-Name |
benzyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-9-11(14)7-12(15-9)13(16)17-8-10-5-3-2-4-6-10/h2-7,15H,8H2,1H3 |
InChI-Schlüssel |
AYYDTCYVXKIJNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1)C(=O)OCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















